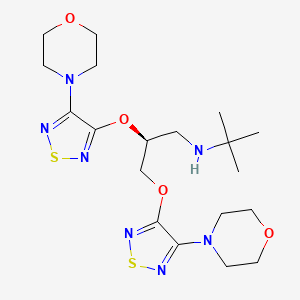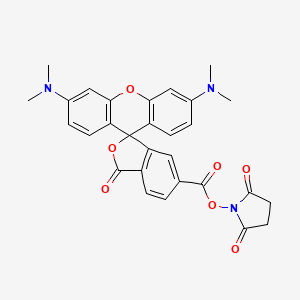
(R)-2-Hydroxy-4-phenylbutyric Acid-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Hydroxy-4-phenylbutyric Acid-d5 is a deuterated derivative of ®-2-Hydroxy-4-phenylbutyric Acid, a chiral compound with significant applications in pharmaceutical and chemical research. The deuterium labeling at the fifth position enhances its utility in various analytical and mechanistic studies, particularly in the field of drug development and metabolic research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ®-2-Hydroxy-4-phenylbutyric Acid-d5 typically involves the asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate using deuterium-labeled reducing agents. The biocatalytic asymmetric reduction with carbonyl reductases is a preferred method due to its high enantioselectivity and mild reaction conditions . The reaction is carried out in an aqueous medium at a controlled pH and temperature, ensuring the selective incorporation of deuterium at the desired position.
Industrial Production Methods: Industrial production of ®-2-Hydroxy-4-phenylbutyric Acid-d5 involves large-scale bioreductive processes using genetically engineered microorganisms that express specific reductases. These processes are optimized for high yield and purity, with continuous monitoring of reaction parameters to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: ®-2-Hydroxy-4-phenylbutyric Acid-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: 2-Oxo-4-phenylbutyric Acid-d5.
Reduction: 2-Hydroxy-4-phenylbutanol-d5.
Substitution: 2-Chloro-4-phenylbutyric Acid-d5.
Scientific Research Applications
®-2-Hydroxy-4-phenylbutyric Acid-d5 is extensively used in:
Chemistry: As a chiral building block in the synthesis of complex molecules and as a reference standard in analytical chemistry.
Biology: In metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: As a precursor in the synthesis of angiotensin-converting enzyme inhibitors, which are used to treat hypertension
Industry: In the production of pharmaceuticals and fine chemicals, where its deuterated form provides enhanced stability and traceability.
Mechanism of Action
The mechanism of action of ®-2-Hydroxy-4-phenylbutyric Acid-d5 involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various reductases and oxidases, facilitating the study of enzyme kinetics and reaction mechanisms. The deuterium labeling allows for precise tracking of the compound in metabolic pathways, providing insights into its biological effects and interactions .
Comparison with Similar Compounds
- ®-2-Hydroxy-4-phenylbutyric Acid
- (S)-2-Hydroxy-4-phenylbutyric Acid
- 2-Hydroxy-4-phenylbutyric Acid
Comparison: ®-2-Hydroxy-4-phenylbutyric Acid-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical and mechanistic studies. Compared to its non-deuterated counterparts, it offers enhanced stability and traceability, making it a valuable tool in research and industrial applications. The chiral nature of the compound also distinguishes it from other similar compounds, allowing for specific interactions with biological targets and enzymes.
Properties
IUPAC Name |
(2R)-2-hydroxy-4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJCEALGCZSIGB-JEWAYBISSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@H](C(=O)O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857815 |
Source


|
| Record name | (2R)-2-Hydroxy-4-(~2~H_5_)phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286987-57-2 |
Source


|
| Record name | (2R)-2-Hydroxy-4-(~2~H_5_)phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
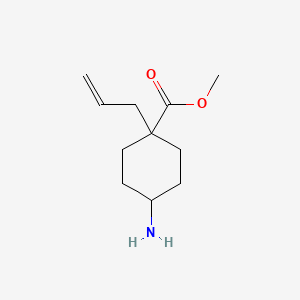
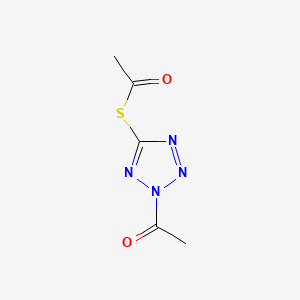

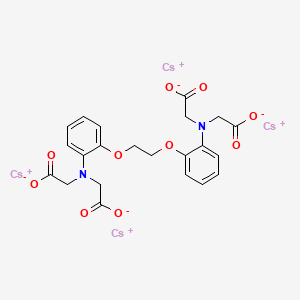

![1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester](/img/structure/B586917.png)

![4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B586920.png)
![N-[2-[5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B586927.png)
